3-(Azidopropyl)triethoxysilane chemical structure
3-(Azidopropyl)triethoxysilane chemical structure
An In-depth Technical Guide to 3-(Azidopropyl)triethoxysilane
Introduction
3-(Azidopropyl)triethoxysilane is an organosilicon compound widely utilized as a versatile crosslinking and surface modification agent.[1] Its unique bifunctional structure, featuring a triethoxysilane (B36694) group at one end and an azide (B81097) terminal group at the other, enables the covalent linkage of organic molecules to inorganic substrates.[1][2] The triethoxysilane moiety facilitates strong bonding to hydroxyl-rich surfaces such as glass, silicon oxide, and various metal oxides, while the azide group provides a reactive handle for subsequent bioconjugation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[1][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers in materials science and drug development.
Chemical Structure and Properties
3-(Azidopropyl)triethoxysilane is characterized by a central silicon atom bonded to three ethoxy groups and a propyl chain terminating with an azide functional group.[1] Its key chemical and physical properties are summarized below.
Physicochemical Data
| Property | Value |
| CAS Number | 83315-69-9[1][5] |
| Molecular Formula | C₉H₂₁N₃O₃Si[1][6] |
| Molecular Weight | 247.37 g/mol [1][6] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Density | 0.981 g/mL at 20°C[1][2][7] |
| Boiling Point | 72-75°C at 0.5 mmHg[1][2][7] |
| Refractive Index | 1.4257 at 20°C[1][2][7] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[1][5] |
| InChI Key | DHFNCWQATZVOGB-UHFFFAOYSA-N[1][] |
The compound is sensitive to moisture and reacts slowly with water, leading to the hydrolysis of the ethoxy groups and liberating ethanol.[2][7][9] For stability, it should be stored in sealed containers under an inert gas atmosphere at temperatures below 15-30°C.[5][9]
Chemical Structure Diagram
Caption: Chemical structure of 3-(Azidopropyl)triethoxysilane.
Synthesis
The primary synthetic route for 3-(Azidopropyl)triethoxysilane involves a nucleophilic substitution reaction.[1] This established method uses 3-chloropropyltriethoxysilane as the starting material and sodium azide as the azide source.[1] The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the displacement of the terminal chlorine atom by the azide anion.[1] Following the reaction, the product can be purified by distillation or chromatography.[1]
Core Applications in Research and Drug Development
The dual functionality of 3-(Azidopropyl)triethoxysilane makes it a valuable tool in various scientific fields.
-
Surface Modification and Immobilization : As a silane (B1218182) coupling agent, it is extensively used to form a stable organic monolayer on inorganic surfaces like glass and silicon oxide.[1] The triethoxysilane group covalently bonds with surface hydroxyl groups, exposing the azide functionality for further reactions.[1][2]
-
Bioconjugation via Click Chemistry : The terminal azide group is a key component in bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This allows for the highly efficient and specific attachment of biomolecules (e.g., proteins, DNA, peptides) that have been pre-functionalized with an alkyne group.[1][3][4]
-
Biosensor Development : By immobilizing specific biomolecules like antibodies or enzymes onto sensor surfaces, 3-(Azidopropyl)triethoxysilane is crucial for fabricating sensitive and specific biosensors for detecting target analytes.[1]
-
Drug Discovery : In high-throughput screening, drug targets can be immobilized on surfaces, which is facilitated by this silane, to screen libraries of potential drug candidates.[1]
-
Nanoparticle Functionalization : It is used to modify the surface of silica (B1680970) nanoparticles, enabling their conjugation with therapeutic agents or targeting ligands for applications in drug delivery and diagnostics.[2]
Experimental Protocols
Protocol 1: Surface Silanization of Glass or Silicon Substrates
This protocol details the procedure for creating an azide-functionalized surface on a glass or silicon oxide substrate, a foundational step for subsequent bioconjugation.
Materials:
-
Glass or silicon oxide substrates (e.g., microscope slides, coverslips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive)
-
Deionized (DI) water
-
Anhydrous Toluene (B28343)
-
3-(Azidopropyl)triethoxysilane (APTES)
-
Ethanol
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes at room temperature in a fume hood to remove organic residues and generate surface silanol (B1196071) (-OH) groups.[10]
-
Carefully remove the substrates and rinse them extensively with DI water.[10]
-
Dry the substrates using a nitrogen gas stream.[10]
-
Bake the clean substrates in an oven at 110°C for 30 minutes to eliminate any residual water.[10]
-
-
Silanization:
-
Prepare a 2% (v/v) solution of 3-(Azidopropyl)triethoxysilane in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the dried substrates in the silane solution.[10]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[10]
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to wash away any non-covalently bound silane.[10]
-
Perform a final rinse with ethanol, followed by DI water.[10]
-
-
Curing and Storage:
-
Dry the functionalized substrates under a nitrogen gas stream.[10]
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.[10]
-
The azide-functionalized substrates are now ready for bioconjugation or can be stored in a desiccator for future use.
-
Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface modification and bioconjugation.
Safety and Handling
3-(Azidopropyl)triethoxysilane requires careful handling. It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[6][9] The compound is moisture-sensitive and its hydrolysis produces ethanol.[9] Contact with strong acids can lead to the formation of toxic hydrazoic acid.[9] It may also form explosive azides upon contact with certain metals like copper, silver, and lead.[9] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
References
- 1. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]
- 2. 3-AZIDOPROPYLTRIETHOXYSILANE | [gelest.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 3-(Azidopropyl)triethoxysilane | C9H21N3O3Si | CID 18519390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(azidopropyl)triethoxysilane | 83315-69-9 [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
